L-alanyl-L-alanine 2-naphthylamide
Overview
Description
L-alanyl-L-alanine 2-naphthylamide is a chemical compound that belongs to the class of amino acid amides. It is an N-(2-naphthyl)carboxamide obtained by the formal condensation of the carboxy group of L-alanyl-L-alanine with the amino group of 2-naphthylamine . This compound is often used in biochemical assays and diagnostic applications as a chromogenic substrate.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-alanyl-L-alanine 2-naphthylamide can be synthesized through a condensation reaction between L-alanyl-L-alanine and 2-naphthylamine. The reaction typically involves the activation of the carboxy group of L-alanyl-L-alanine, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
L-alanyl-L-alanine 2-naphthylamide undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-alanyl-L-alanine and 2-naphthylamine.
Oxidation: The naphthyl group can undergo oxidation reactions, forming naphthoquinone derivatives.
Substitution: The amino group in the naphthylamine moiety can participate in substitution reactions, leading to various substituted derivatives
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Hydrolysis: L-alanyl-L-alanine and 2-naphthylamine.
Oxidation: Naphthoquinone derivatives.
Substitution: Various substituted naphthylamine derivatives
Scientific Research Applications
L-alanyl-L-alanine 2-naphthylamide has several applications in scientific research:
Biochemistry: Used as a chromogenic substrate in enzyme assays to measure the activity of proteases such as alanine aminopeptidase.
Chemistry: Utilized in studies involving the synthesis and reactivity of amide compounds.
Industry: Applied in the development of biochemical assays and diagnostic kits.
Mechanism of Action
The mechanism of action of L-alanyl-L-alanine 2-naphthylamide involves its role as a substrate for specific enzymes. When used in enzyme assays, the compound is hydrolyzed by the target enzyme, releasing 2-naphthylamine, which can be detected chromogenically. This reaction allows for the quantification of enzyme activity in various biological samples .
Comparison with Similar Compounds
Similar Compounds
L-alanine 2-naphthylamide: A simpler derivative with a single alanine residue.
DL-alanine 2-naphthylamide: A racemic mixture of D- and L-alanine derivatives.
Phenylalanine-arginine beta-naphthylamide: Another naphthylamide compound used as an efflux pump inhibitor.
Uniqueness
L-alanyl-L-alanine 2-naphthylamide is unique due to its specific structure, which includes two alanine residues linked to a naphthylamine moiety. This structure makes it particularly suitable for use as a chromogenic substrate in enzyme assays, providing a clear and measurable response when hydrolyzed by target enzymes .
Properties
IUPAC Name |
2-amino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10(17)15(20)18-11(2)16(21)19-14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,17H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWBXMVFTBENCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20724-07-6 | |
Record name | 20724-07-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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